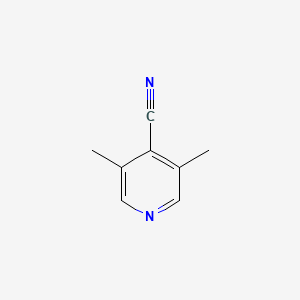

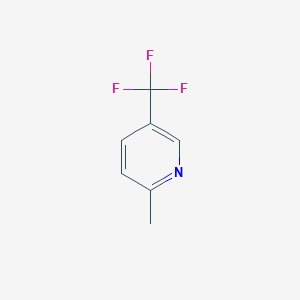

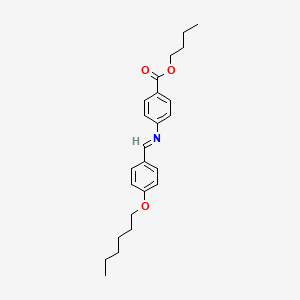

![molecular formula C13H17NO3 B1319092 (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid CAS No. 251111-38-3](/img/structure/B1319092.png)

(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid

Overview

Description

The compound is a derivative of acrylic acid with a dimethylamino group and a methoxyphenyl group attached. Acrylic acid derivatives are often used in the production of polymers and resins .

Molecular Structure Analysis

The molecular structure of similar compounds like DMAEMA has been analyzed using techniques like NMR spectroscopy .Chemical Reactions Analysis

The Mannich reaction, which involves the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia or a primary or secondary amine, could potentially be relevant to the synthesis of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For instance, DMAEMA is a colorless liquid with an ammonia odor, and it’s miscible with water, ethanol, and benzene .Scientific Research Applications

Application in Polymer Synthesis

A compound closely related to (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid, named 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA), has been utilized in the preparation of hydrophilic-hydrophobic functional thermo-pH responsive terpolymers. These polymers, synthesized by free radical polymerization, exhibit dual-responsive properties to temperature and pH, making them potentially useful in bio-separation and biotechnology (Abdelaty, 2021).

Synthesis of Pharmaceutical Probes

The compound has been employed in the synthesis of a dibenz[b,e]oxepin-bovine serum albumin conjugate, which is significant for the radioimmunoassay of certain pharmaceutical compounds. This application demonstrates the potential of (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid in the development of diagnostic tools and therapeutic research (Ohshima et al., 1992).

Antioxidant Properties and Biomedical Applications

Several studies have explored the synthesis and antioxidant activity of compounds structurally similar to (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid. For example, the synthesis of ammonium salts of related compounds has shown inhibitory activity on superoxide generation in mitochondria, highlighting potential biomedical applications (Kushnir et al., 2015).

Recognition and Transfer of Hydrophilic Compounds

The compound has been studied in the context of recognizing and transferring hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property is significant for applications in chemical separations and purification processes (Sawada et al., 2000).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(E)-3-[3-[(dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-14(2)9-11-8-10(5-7-13(15)16)4-6-12(11)17-3/h4-8H,9H2,1-3H3,(H,15,16)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBHNCBRCWQMAD-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC(=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501162660 | |

| Record name | (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid | |

CAS RN |

251111-38-3 | |

| Record name | (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251111-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

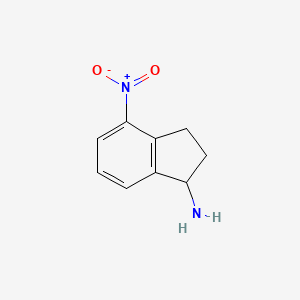

![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)

![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)